molecular formula C17H21BrN2O4 B2936001 1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone CAS No. 890643-81-9

1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone

Cat. No. B2936001
CAS RN: 890643-81-9
M. Wt: 397.269
InChI Key: PIAPEILCXSUDKS-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The compound contains a bromo-substituted pyrazole ring, which is a heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-bromo-3,5-dimethylpyrazole is a solid with a melting point of 123°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has shown that these compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Sensor Development

  • The development of a Schiff base derived from antipyrine as a colorimetric sensor for Fe(III) ions and a "turn-on" fluorescent sensor for Al(III) ions demonstrates the compound's utility in environmental and analytical chemistry for detecting and quantifying metal ions (Soufeena & Aravindakshan, 2019).

Heterocyclic Chemistry

  • Studies on the condensation of various phenyl ethanone derivatives have led to the synthesis of heterocycles, offering insights into novel synthetic routes for creating compounds with potential biological and pharmacological applications (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial Properties

  • Synthesis of biologically important pyrazoles and pyrazoline derivatives from 1-(2-Hydroxyphenyl)ethanone has been investigated, revealing that these synthesized compounds show promising antibacterial activities, highlighting their potential use in developing new antibiotics (Chavhan et al., 2012).

Molecular Structure and Analysis

  • A detailed study on the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has provided significant insights into its chemical properties and potential biological activity, suggesting its role as a potential anti-neoplastic agent (Mary et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 4-bromo-3,5-dimethylpyrazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. Pyrazoles have a wide range of applications and are an important synthon in the development of new drugs .

properties

IUPAC Name

1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c1-10-17(18)11(2)20(19-10)8-14(22)9-24-15-6-5-13(12(3)21)7-16(15)23-4/h5-7,14,22H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAPEILCXSUDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323103
Record name 1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

890643-81-9
Record name 1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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